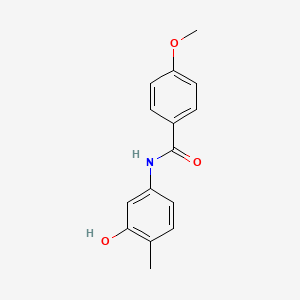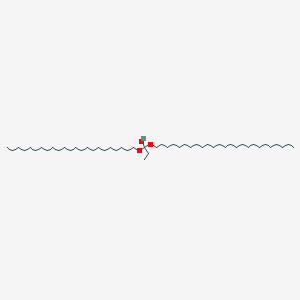
1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL is a complex organic compound characterized by its long alkyl chains and hydroxyl functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL typically involves the esterification of long-chain fatty alcohols with appropriate carboxylic acids, followed by a series of purification steps. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors equipped with efficient mixing and heating systems. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Post-reaction, the product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester linkages can be reduced to yield the corresponding alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain esters and alcohols.
Biology: Investigated for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of liposomes and other nanocarriers.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL involves its interaction with biological membranes and proteins. The long alkyl chains can insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the hydroxyl group can form hydrogen bonds with proteins, potentially altering their structure and function. These interactions can influence various cellular processes, including signal transduction and molecular transport.
Vergleich Mit ähnlichen Verbindungen
- 1-(Hexacosyloxy)-1-(docosyloxy)propan-1-OL
- 1-(Heptacosyloxy)-1-(henicosyloxy)propan-1-OL
- 1-(Octacosyloxy)-1-(eicosyloxy)propan-1-OL
Comparison: 1-(Pentacosyloxy)-1-(tricosyloxy)propan-1-OL is unique due to its specific chain lengths, which confer distinct physical and chemical properties. Compared to similar compounds with different chain lengths, it may exhibit different melting points, solubility, and reactivity. These differences can influence its suitability for various applications, making it a valuable compound for targeted research and industrial uses.
Eigenschaften
CAS-Nummer |
585530-84-3 |
|---|---|
Molekularformel |
C51H104O3 |
Molekulargewicht |
765.4 g/mol |
IUPAC-Name |
1-pentacosoxy-1-tricosoxypropan-1-ol |
InChI |
InChI=1S/C51H104O3/c1-4-7-9-11-13-15-17-19-21-23-25-27-28-30-32-34-36-38-40-42-44-46-48-50-54-51(52,6-3)53-49-47-45-43-41-39-37-35-33-31-29-26-24-22-20-18-16-14-12-10-8-5-2/h52H,4-50H2,1-3H3 |
InChI-Schlüssel |
YTAZHZLWAUXZBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCOC(CC)(O)OCCCCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


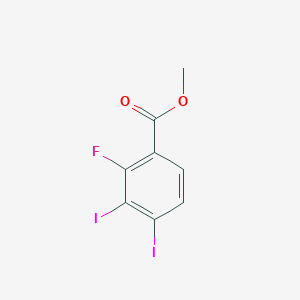
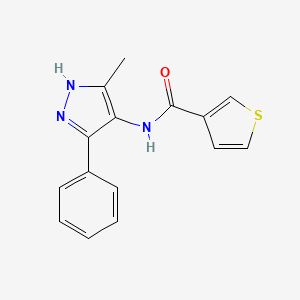
![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)


![1-[(Pentan-3-yl)oxy]octane](/img/structure/B14221967.png)
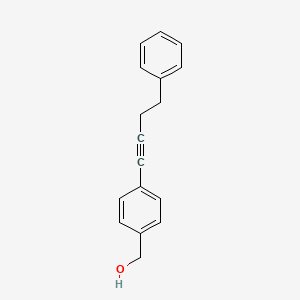
![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)

![4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one](/img/structure/B14221999.png)
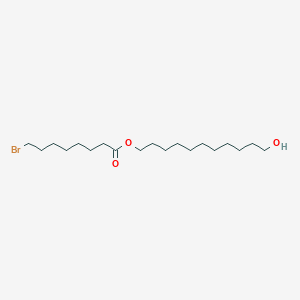
![Benzene, 1-[[1-ethenyl-5-(phenylmethoxy)pentyl]oxy]-3,5-dimethoxy-](/img/structure/B14222011.png)
![5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14222012.png)
